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Compound of Interest

Compound Name:
7-Chloroimidazo[1,2-a]pyridine-2-

carboxylic acid

Cat. No.: B1372585 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroimidazo[1,2-
a]pyridine-2-carboxylic acid

Introduction: Unveiling a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a

"privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2]

Its rigid, planar structure and versatile substitution patterns make it an ideal framework for

designing novel therapeutic agents. This guide focuses on a specific derivative, 7-
Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, providing a comprehensive analysis of its

fundamental physicochemical properties. Understanding these characteristics is paramount for

drug development professionals, as they directly influence a compound's absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its formulation and ultimate

therapeutic efficacy.

This document moves beyond a simple data sheet, offering insights into the causality behind

experimental choices and providing robust, field-proven protocols for the empirical

determination of these critical parameters.

Core Molecular and Structural Data
A precise understanding of the molecule's basic identity is the foundation of all further

physicochemical characterization. The fundamental properties of 7-Chloroimidazo[1,2-
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a]pyridine-2-carboxylic acid are summarized below.

Property Value Source

IUPAC Name
7-chloroimidazo[1,2-a]pyridine-

2-carboxylic acid
[3]

CAS Number 1020038-42-9 [3]

Molecular Formula C₈H₅ClN₂O₂ [3]

Molecular Weight 196.59 g/mol [4]

Canonical SMILES
C1=CC2=C(C=C1Cl)N=C(N2C

=C2)C(=O)O
[3]

InChI Key
BEFUOITXMHRTRQ-

UHFFFAOYSA-N
[3]

Summary of Key Physicochemical Properties
The following table provides a high-level overview of the essential physicochemical data for 7-
Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. It is important to note that while some data

is available from suppliers, key experimental values such as pKa and logP are not readily

published and must be determined empirically. The subsequent sections provide detailed

protocols for this purpose.
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Parameter Value / Expected Range
Significance in Drug
Development

Appearance Pale cream powder
Basic quality control, indicator

of purity.

Aqueous Solubility

pH-dependent; low in acidic

pH, higher in neutral to basic

pH

Affects dissolution,

bioavailability, and formulation

options.

Acidity / Basicity (pKa)

Expected pKa₁ ~2-4

(Carboxylic Acid); pKa₂ ~4-6

(Pyridine N)

Governs ionization state, which

impacts solubility, permeability,

and receptor binding.

Lipophilicity (logP) Predicted: 1.0 - 2.5

Influences membrane

permeability, plasma protein

binding, and metabolism.

In-Depth Analysis and Experimental Protocols
This section delves into the most critical physicochemical parameters, providing both the

theoretical grounding for expected values and detailed, self-validating experimental protocols

for their determination.

Acidity and Basicity (pKa): The Key to pH-Dependent
Behavior
Expertise & Experience: The ionization state of a molecule is arguably one of its most important

properties. For 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, two primary ionizable

centers exist: the acidic carboxylic acid group and the basic pyridine-like nitrogen of the

imidazopyridine ring. The equilibrium between the neutral, cationic, anionic, and zwitterionic

forms is dictated by the pKa of these groups and the pH of the surrounding medium. The

electron-withdrawing effect of the chlorine atom at the 7-position is expected to slightly increase

the acidity (lower the pKa) of the carboxylic acid and decrease the basicity (lower the pKa) of

the heterocyclic nitrogen compared to their unsubstituted counterparts.[5]

Trustworthiness (Protocol): Potentiometric Titration for pKa Determination
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Potentiometric titration is the gold-standard method for accurately determining pKa values.[6] It

relies on monitoring pH changes as a precise volume of titrant (acid or base) is added to the

sample solution.

Step-by-Step Methodology:

Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous

buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]

Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water or a

suitable co-solvent if solubility is limited. A concentration of at least 10⁻⁴ M is required for

sensitivity.[6]

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride

(KCl), to maintain a constant ionic strength throughout the titration.[6] This minimizes

fluctuations in activity coefficients.

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration. This

displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the

accurate determination of the compound's pKa.[6]

Titration (Acidification): Place the solution vessel on a magnetic stirrer and immerse the

calibrated pH electrode. Acidify the solution to a starting pH of ~1.8-2.0 with 0.1 M HCl.

Titration (Basification): Titrate the acidic solution by adding small, precise increments of 0.1

M NaOH. Record the pH value after each addition, allowing the reading to stabilize. Continue

until the pH reaches ~12.[6]

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to

the pH at the half-equivalence points on the titration curve.[7][8] Specialized software is

typically used to calculate the inflection points and derive precise pKa values.

Replication: Perform a minimum of three independent titrations to ensure the reliability and

reproducibility of the results, reporting the average pKa and standard deviation.[6]
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Workflow for Potentiometric pKa Determination.
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Caption: Workflow for Potentiometric pKa Determination.
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Lipophilicity (logP): A Predictor of Membrane
Permeability
Expertise & Experience: The octanol-water partition coefficient (logP) is the industry standard

for measuring lipophilicity. It describes how a compound distributes itself between a nonpolar

(octanol) and polar (aqueous) phase. This parameter is a crucial predictor of a drug's ability to

cross biological membranes. Given its polar carboxylic acid function and relatively nonpolar

heterocyclic core, 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is expected to have a

moderate logP value.

Trustworthiness (Protocol): logP Determination by Reverse-Phase HPLC

While the traditional shake-flask method is conceptually simple, it is labor-intensive and

requires significant amounts of pure compound. The Reverse-Phase High-Performance Liquid

Chromatography (RP-HPLC) method is a widely accepted, high-throughput alternative that

correlates a compound's retention time with its logP.[9][10][11]

Step-by-Step Methodology:

System Setup: Use a C18 reversed-phase column. The mobile phase typically consists of a

buffered aqueous solution and an organic modifier like methanol or acetonitrile.

Calibration Curve: Prepare solutions of at least 5-6 commercially available compounds with

well-established logP values that bracket the expected logP of the test compound.

Isocratic Elution: Inject each standard compound onto the column using a series of isocratic

mobile phase compositions (e.g., 40%, 50%, 60%, 70% methanol).

Calculate Retention Factor (k): For each standard at each mobile phase composition,

calculate the retention factor k using the formula: k = (t_R - t_0) / t_0, where t_R is the

retention time of the compound and t_0 is the column dead time.

Extrapolate to log k_w: For each standard, plot log k against the percentage of organic

modifier. Extrapolate the resulting linear regression to 100% aqueous phase (0% modifier) to

determine the log kw value.[9]
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Generate Calibration Plot: Plot the known logP values of the standards against their

calculated log kw values. This creates the master calibration curve for the system.

Analyze Test Compound: Inject the 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
solution and determine its log kw value using the same procedure (steps 3-5).

Determine logP: Using the calibration plot from step 6 and the log kw of the test compound,

interpolate to find its experimental logP value.

Calibration

Test Compound Analysis

Select 5-6 Standards
(Known logP)

Run Standards at Multiple
% Organic Modifier

Calculate log k for each run

Extrapolate to 100% Aqueous
(Calculate log kw)

Plot logP vs. log kw
(Generate Calibration Curve)

Interpolate logP from
Calibration Curve

Use Curve

Run Test Compound at
Multiple % Organic

Calculate its log kw

Workflow for RP-HPLC logP Determination.
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Caption: Workflow for RP-HPLC logP Determination.

Aqueous Solubility: A Gatekeeper for Bioavailability
Expertise & Experience: Solubility is a critical factor determining a drug's absorption and

bioavailability.[12][13] For an ionizable compound like this one, aqueous solubility is highly pH-

dependent. At a pH well below the carboxylic acid's pKa, the molecule will be predominantly in

its neutral, less soluble form. As the pH increases above the pKa, the molecule deprotonates to

form the more soluble carboxylate salt. Therefore, solubility should be assessed across a

physiologically relevant pH range.

Trustworthiness (Protocol): Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring thermodynamic (equilibrium)

solubility.[14]

Step-by-Step Methodology:

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

Sample Addition: Add an excess amount of the solid compound to a vial containing a known

volume of each buffer. The excess solid is crucial to ensure that an equilibrium with the

saturated solution is achieved.[14]

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at

25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, separate the undissolved solid from the saturated

solution. This is a critical step and is typically achieved by centrifugation followed by filtration

through a low-binding 0.22 µm filter.[13]

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Determine the

concentration of the dissolved compound using a validated analytical method, such as UV-

Vis spectroscopy or, more specifically and reliably, HPLC with UV detection.[13]
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Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured

concentration and dilution factor.

Phase Separation

Prepare Buffers
(e.g., pH 2.0, 5.0, 7.4)

Add Excess Solid
Compound to Buffer

Equilibrate on Shaker
(24-48h at constant T)

Centrifuge Sample

Filter Supernatant
(0.22 µm filter)

Quantify Concentration
of Filtrate via HPLC-UV

Calculate Solubility
(mg/mL or µM)

Workflow for Thermodynamic Solubility Determination.

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.

Spectral Properties for Structural Confirmation
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Spectral analysis is indispensable for verifying molecular structure and ensuring sample purity.

While specific spectra for this compound are not publicly available, the expected features

based on its structure are described below.

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework. Key

expected signals include the carbonyl carbon of the carboxylic acid, which is highly

deshielded and appears in the 160-185 ppm range.[15][16] The remaining aromatic and

heterocyclic carbons will appear further upfield.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The

spectrum of this compound would be characterized by:

A very broad O-H stretch from the carboxylic acid dimer hydrogen bonding, appearing

from ~2500-3300 cm⁻¹.

A strong, sharp C=O (carbonyl) stretch, expected around 1680-1710 cm⁻¹ due to

conjugation with the imidazopyridine ring.[15][17]

Multiple C=N and C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹

region.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In a high-

resolution mass spectrum (HRMS), the compound would show a molecular ion peak

corresponding to its exact mass (196.0094 for the C₈H₅³⁵ClN₂O₂ isotopologue). A

characteristic fragmentation pattern would likely involve the loss of a carboxyl group (-

COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).

Conclusion
The physicochemical properties of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid—

particularly its pKa, logP, and pH-dependent solubility—are defining characteristics that will

govern its behavior in biological systems. The theoretical insights and robust experimental

protocols provided in this guide equip researchers and drug development scientists with the

necessary framework to accurately characterize this molecule. This empirical data is not merely

academic; it is the essential foundation for rational drug design, enabling informed decisions in

lead optimization, formulation development, and the prediction of in vivo performance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1372585#physicochemical-properties-of-7-
chloroimidazo-1-2-a-pyridine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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